4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is a compound that features an imidazole ring and a dibromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide typically involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and a base such as K2CO3 (potassium carbonate).
Oxidation and Reduction: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents like NaBH4 (sodium borohydride) are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the dibromo groups can yield various substituted thiophene derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving imidazole or thiophene moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the dibromothiophene moiety can engage in halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: A precursor in the synthesis of the target compound, featuring an imidazole ring and a propylamine group.
4,5-Dibromothiophene-2-carboxylic acid: Another precursor, containing the dibromothiophene moiety.
N-(3-(1H-Imidazol-1-yl)propyl)-2-thiophenecarboxamide: A similar compound lacking the dibromo substituents on the thiophene ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is unique due to the presence of both the imidazole and dibromothiophene moieties, which confer distinct electronic and steric properties
Biological Activity
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11Br2N3OS. The compound features a thiophene ring substituted with bromine and an imidazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may inhibit specific enzymes or pathways associated with disease processes. For instance, related compounds have been shown to inhibit thromboxane synthetase, which is involved in platelet aggregation and vascular function . This inhibition can be beneficial in conditions characterized by excessive thromboxane production, such as cardiovascular diseases.
Biological Activity
The biological activity of this compound has been assessed in various studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds in the same class. For example, related imidazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
Inhibition of MmpL3
Another significant aspect of the biological activity is the inhibition of MmpL3 (mycobacterial membrane protein large 3), which is crucial for the survival of certain pathogenic bacteria such as Mycobacterium tuberculosis. Compounds with structural similarities to the target compound have shown promising results with MIC values as low as 0.125 µg/mL against Mycobacterium abscessus .
Case Studies
Case Study 1: Antimycobacterial Activity
A study highlighted the effectiveness of a series of imidazole derivatives in inhibiting MmpL3, showcasing their potential as new therapeutic agents against nontuberculous mycobacterial infections . The compound's structure plays a vital role in its interaction with MmpL3, emphasizing the importance of substituents on the imidazole ring.
Case Study 2: Thromboxane Synthetase Inhibition
In another study focusing on thromboxane synthetase inhibition, it was found that similar compounds could significantly reduce thromboxane levels in vitro, suggesting potential applications in managing thrombotic disorders . This highlights the dual therapeutic potential of compounds like this compound.
Properties
Molecular Formula |
C11H11Br2N3OS |
---|---|
Molecular Weight |
393.10 g/mol |
IUPAC Name |
4,5-dibromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c12-8-6-9(18-10(8)13)11(17)15-2-1-4-16-5-3-14-7-16/h3,5-7H,1-2,4H2,(H,15,17) |
InChI Key |
KGYWZRPTOMCUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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